2-Bromo-4-isopropoxy-1-nitro-benzene

Übersicht

Beschreibung

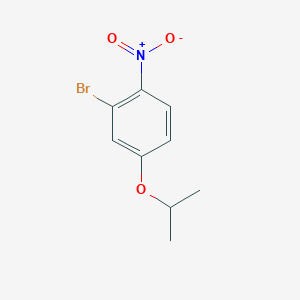

2-Bromo-4-isopropoxy-1-nitro-benzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a bromine atom at position 2, an isopropoxy group (-OCH(CH₃)₂) at position 4, and a nitro group (-NO₂) at position 1 (Figure 1). This arrangement creates a unique electronic and steric profile, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The nitro group acts as a strong electron-withdrawing meta-director, while the isopropoxy group serves as an electron-donating para/ortho-director. The bromine atom provides a site for further functionalization via cross-coupling or nucleophilic substitution reactions.

Synthesis typically involves nitration of 2-bromo-4-isopropoxybenzene under controlled conditions to avoid over-nitration. Applications include its use as a precursor for synthesizing amines (via nitro reduction) or heterocycles through cyclization reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropoxy-1-nitro-benzene typically involves the nitration of 2-bromo-4-isopropoxy-benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-isopropoxy-1-nitro-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in the presence of a polar aprotic solvent.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 2-substituted-4-isopropoxy-1-nitro-benzene derivatives.

Reduction: Formation of 2-bromo-4-isopropoxy-1-amino-benzene.

Oxidation: Formation of 2-bromo-4-formyl-1-nitro-benzene.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-isopropoxy-1-nitro-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-isopropoxy-1-nitro-benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications can be contextualized by comparing it to analogues with variations in substituent groups, positions, or electronic properties. Below is a detailed analysis:

Substituent Group Comparisons

2-Bromo-4-methoxy-1-nitrobenzene

- Structure : Methoxy (-OCH₃) replaces isopropoxy.

- Impact : The smaller methoxy group reduces steric hindrance compared to isopropoxy, enhancing reactivity in electrophilic substitutions. However, its weaker electron-donating capacity (due to lower alkyl chain length) may slightly decrease activation of the ring toward electrophiles.

- Applications : More soluble in polar solvents than the isopropoxy analogue, favoring reactions in aqueous media .

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure : Lacks nitro and isopropoxy groups; features two amine (-NH₂) groups at positions 1 and 2 .

- Impact : Amine groups are strongly electron-donating, making the ring highly reactive toward electrophiles. This contrasts sharply with the deactivating nitro group in the target compound.

- Applications : Used in polymer synthesis and as a ligand in coordination chemistry, whereas nitro-containing analogues are preferred for sequential functionalization (e.g., nitro-to-amine conversion) .

Halogen Substituent Comparisons

2-Chloro-4-isopropoxy-1-nitrobenzene

- Structure : Chlorine replaces bromine.

- Impact : Chlorine’s lower atomic radius and electronegativity result in weaker leaving-group ability in substitution reactions. Bromine’s superior leaving-group performance makes the target compound more reactive in Suzuki or Ullmann couplings.

- Thermal Stability : Brominated derivatives generally exhibit higher melting points (e.g., 2-bromo: ~120–125°C vs. 2-chloro: ~95–100°C) due to stronger van der Waals interactions.

Positional Isomerism

3-Bromo-4-isopropoxy-1-nitrobenzene

- Structure : Bromine shifted to position 3.

- Impact : Alters regioselectivity in subsequent reactions. The nitro group at position 1 directs incoming electrophiles to positions 3 and 5, but the bromine at position 3 blocks one site, reducing synthetic flexibility compared to the original compound.

Data Table: Key Properties of 2-Bromo-4-isopropoxy-1-nitro-benzene and Analogues

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Reactivity Notes |

|---|---|---|---|---|

| 2-Bromo-4-isopropoxy-1-nitrobenzene | 290.12 | 120–125 | ~5 (in DMSO) | High bromine leaving-group ability |

| 2-Bromo-4-methoxy-1-nitrobenzene | 262.06 | 105–110 | ~15 (in DMSO) | Enhanced solubility, reduced steric effects |

| 4-Bromo-1,2-diaminobenzene | 187.03 | 160–165 | ~20 (in ethanol) | Amine-directed electrophilic substitution |

| 2-Chloro-4-isopropoxy-1-nitrobenzene | 245.66 | 95–100 | ~8 (in DMSO) | Lower reactivity in cross-coupling reactions |

Biologische Aktivität

2-Bromo-4-isopropoxy-1-nitro-benzene is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula CHBrNO and CAS number 1263378-47-7, this compound features a bromine atom, an isopropoxy group, and a nitro group, which contribute to its unique properties and biological interactions.

The structure of this compound can be depicted as follows:

- Molecular Weight : 244.09 g/mol

- Density : 1.456 g/cm³

- Boiling Point : 294.3 °C at 760 mmHg

- Melting Point : Not available

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on its interactions with biological systems:

- Antimicrobial Activity : Preliminary studies suggest that compounds with nitro groups exhibit antimicrobial properties. The presence of the bromine atom may enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.

- Cytotoxicity : Research indicates that nitro-substituted aromatic compounds can exhibit cytotoxic effects on various cancer cell lines. The specific cytotoxicity profile of this compound requires further investigation but holds promise in cancer therapy.

- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on certain enzymes, particularly those involved in metabolic pathways or drug metabolism, which could lead to applications in pharmacology.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various nitrobenzene derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an IC value of approximately 25 µg/mL. This suggests potential for development as an antimicrobial agent.

Cytotoxicity Assays

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound had a notable cytotoxic effect. The compound showed an IC value of 15 µM against HeLa cells after 48 hours of exposure. This data highlights its potential as a chemotherapeutic agent.

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of various nitro-substituted compounds. It was found that this compound inhibited cytochrome P450 enzymes involved in drug metabolism, suggesting a possible role in drug-drug interactions and pharmacokinetics.

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Bromo-4-isopropoxy-1-nitro-benzene, and how do substituent positions influence reactivity?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route is:

Alkoxylation : Introduce the isopropoxy group via nucleophilic aromatic substitution (SNAr) using isopropyl bromide and a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .

Nitration : Employ mixed HNO₃/H₂SO₄ at low temperatures (0–5°C) to install the nitro group at the ortho position relative to the alkoxy group, leveraging its strong meta-directing effect .

Bromination : Use Br₂/FeBr₃ or N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the para position to the nitro group, which is activated for electrophilic substitution due to the nitro group’s electron-withdrawing nature .

Key Consideration : Steric hindrance from the isopropoxy group may slow nitration; elevated temperatures or catalytic Lewis acids (e.g., AlCl₃) can mitigate this .

Q. Basic: How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- ¹H NMR :

- Isopropoxy group: A doublet (δ 1.2–1.4 ppm, CH₃) and a septet (δ 4.5–4.7 ppm, CH) .

- Aromatic protons: Deshielded signals (δ 7.5–8.5 ppm) split by coupling with adjacent substituents.

- ¹³C NMR :

- IR :

- Nitro group: Strong asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

- C-O (isopropoxy): Stretching at ~1100–1250 cm⁻¹ .

- MS :

- Molecular ion peak at m/z 274 (M⁺ for C₉H₁₀BrNO₃), with fragments corresponding to Br loss (m/z 195) and NO₂ elimination (m/z 228) .

Methodological Answer :

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to assess steric/electronic effects of substituents .

- Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.

- Hammett Constants :

- σ values for NO₂ (+0.78) and O-iPr (-0.28) predict reaction rates (e.g., SNAr at bromine site) .

Application : Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λ_max for nitro-aromatic transitions .

Q. Advanced: How to design experiments probing the nitro group’s role in stabilizing radical intermediates?

Methodological Answer :

EPR Spectroscopy :

- Generate radicals via photolysis or redox agents (e.g., Na/NH₃).

- Detect nitroxide radicals using spin-trapping agents like TEMPO .

Kinetic Isotope Effects (KIE) :

- Compare reaction rates using deuterated vs. non-deuterated substrates to identify H-abstraction steps .

Computational Modeling :

- Calculate bond dissociation energies (BDEs) for C-NO₂ bonds using CASSCF .

Note : The nitro group’s electron-withdrawing nature stabilizes adjacent radicals, affecting reaction pathways .

Eigenschaften

IUPAC Name |

2-bromo-1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYABZSCHQLKCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.